molecular formula C10H10Br2O3 B13911781 4-(Dibromomethyl)-2-methoxybenzoic acid methyl ester

4-(Dibromomethyl)-2-methoxybenzoic acid methyl ester

Cat. No.: B13911781
M. Wt: 337.99 g/mol
InChI Key: ZPPZPVYGHHLNEI-UHFFFAOYSA-N
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Description

Methyl 4-(dibromomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group, a methyl ester group, and a dibromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(dibromomethyl)-2-methoxybenzoate can be synthesized through the bromination of methyl 4-methyl-2-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of methyl 4-(dibromomethyl)-2-methoxybenzoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Scientific Research Applications

Methyl 4-(dibromomethyl)-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(dibromomethyl)-2-methoxybenzoate involves its interaction with specific molecular targets. The dibromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(dibromomethyl)-2-methoxybenzoate is unique due to the presence of two bromine atoms in the dibromomethyl group. This feature enhances its reactivity and makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

methyl 4-(dibromomethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H10Br2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3

InChI Key

ZPPZPVYGHHLNEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(Br)Br)C(=O)OC

Origin of Product

United States

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